molecular formula C9H11B B3021673 1-(Bromomethyl)-2,3-dimethylbenzene CAS No. 81093-21-2

1-(Bromomethyl)-2,3-dimethylbenzene

Cat. No.: B3021673
CAS No.: 81093-21-2
M. Wt: 199.09 g/mol
InChI Key: UFYRPPWFKLXRQV-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-2,3-dimethylbenzene is an organic compound with the molecular formula C9H11Br It is a derivative of toluene, where the methyl group is substituted with a bromomethyl group at the 1-position and two additional methyl groups at the 2 and 3 positions on the benzene ring

Mechanism of Action

Target of Action

The primary target of 1-(Bromomethyl)-2,3-dimethylbenzene is the carbon atoms in the benzylic position . The benzylic position refers to the carbon atom adjacent to the aromatic ring, which in this case is a benzene ring. This position is particularly reactive due to the resonance stabilization provided by the benzene ring .

Mode of Action

The compound interacts with its targets through a free radical reaction . This reaction is initiated by N-bromosuccinimide (NBS), which loses the N-bromo atom, leaving behind a succinimidyl radical . This radical removes a hydrogen atom from the benzylic position, forming succinimide and a benzylic radical . The benzylic radical then reacts with NBS, resulting in the bromination of the benzylic position .

Biochemical Pathways

The compound’s bromination reaction at the benzylic position is a key step in various organic synthesis processes, such as the suzuki–miyaura coupling . This reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals and polymers .

Result of Action

The primary result of the action of this compound is the bromination of the benzylic position . This reaction results in the formation of a new carbon-bromine bond, which can significantly alter the chemical properties of the original molecule . The brominated compound may exhibit different reactivity, polarity, and other properties compared to the original molecule .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of NBS is crucial for the compound’s bromination reaction Additionally, the reaction is likely to be sensitive to temperature, solvent conditions, and the presence of other reactive species

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-2,3-dimethylbenzene can be synthesized through several methods. One common approach involves the bromination of 2,3-dimethyltoluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs under reflux conditions in a solvent like carbon tetrachloride or chloroform. The bromination selectively occurs at the benzylic position due to the stability of the benzylic radical intermediate.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient heat and mass transfer. The use of bromine or hydrobromic acid in the presence of a catalyst can also be employed for large-scale synthesis. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-2,3-dimethylbenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of alcohols, nitriles, or amines, respectively.

    Oxidation: The compound can be oxidized to form corresponding benzyl alcohol or benzaldehyde derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide in aqueous ethanol, potassium cyanide in dimethyl sulfoxide, or ammonia in ethanol.

    Oxidation: Potassium permanganate in acidic or neutral medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

Major Products:

    Nucleophilic Substitution: Alcohols, nitriles, amines.

    Oxidation: Benzyl alcohol, benzaldehyde.

    Reduction: Methyl derivatives.

Scientific Research Applications

1-(Bromomethyl)-2,3-dimethylbenzene has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. It is used in the preparation of various substituted aromatic compounds.

    Biology: The compound can be used to modify biomolecules through nucleophilic substitution reactions, aiding in the study of biological pathways and mechanisms.

    Medicine: It is explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: The compound is used in the production of polymers, resins, and other materials where brominated aromatic compounds are required.

Comparison with Similar Compounds

    1-(Bromomethyl)-4-methylbenzene: Similar structure but with a single methyl group at the 4-position.

    1-(Bromomethyl)-3,5-dimethylbenzene: Similar structure with methyl groups at the 3 and 5 positions.

    1-(Chloromethyl)-2,3-dimethylbenzene: Similar structure with a chloromethyl group instead of a bromomethyl group.

Uniqueness: 1-(Bromomethyl)-2,3-dimethylbenzene is unique due to the specific positioning of the bromomethyl and methyl groups, which influences its reactivity and the types of reactions it undergoes. The presence of two methyl groups at the 2 and 3 positions can provide steric hindrance, affecting the compound’s behavior in chemical reactions compared to its analogs.

Properties

IUPAC Name

1-(bromomethyl)-2,3-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Br/c1-7-4-3-5-9(6-10)8(7)2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFYRPPWFKLXRQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CBr)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50146321
Record name Benzene, (bromomethyl)dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50146321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104155-11-5, 81093-21-2
Record name Benzene, (bromomethyl)dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104155115
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, (bromomethyl)dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50146321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(bromomethyl)-2,3-dimethylbenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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